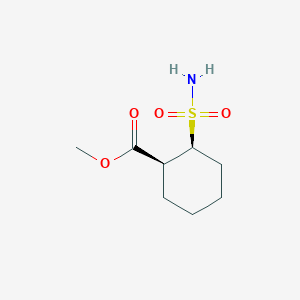

Methyl (1S,2S)-2-sulfamoylcyclohexane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Recent developments in synthetic methodologies have facilitated the creation of structurally complex molecules, including derivatives of cyclopropane, which share similarities with the target compound in terms of strained cyclic structures and reactivity. These methods demonstrate the potential for innovative synthesis strategies applicable to Methyl (1S,2S)-2-sulfamoylcyclohexane-1-carboxylate (Pellissier, 2014).

Molecular Structure Analysis

The molecular structure of such compounds plays a crucial role in their reactivity and properties. Studies on similar strained cyclopropane derivatives reveal insights into the spatial arrangement and electronic distribution, which are crucial for understanding the reactivity and potential applications of this compound.

Chemical Reactions and Properties

Methylene- and alkylidenecyclopropane derivatives, similar to our compound of interest, exhibit remarkable reactivities due to their strained nature and structural differentiation. These characteristics suggest that this compound could undergo unique chemical reactions, potentially leading to valuable synthetic intermediates or end products (Pellissier, 2014).

Wissenschaftliche Forschungsanwendungen

Chemical Modification and Polymer Synthesis

One area of interest is the chemical modification of biopolymers to produce new materials with specific properties. For example, the modification of xylan, a hemicellulose, through reactions with various chemicals can yield xylan esters with potential applications in drug delivery and as antimicrobial agents. These modifications aim to enhance the biopolymer's properties, such as forming nanoparticles for targeted drug delivery systems (Petzold-Welcke et al., 2014).

Environmental Applications

In the environmental sector, research on the stabilization and controlled release of gaseous/volatile compounds like ethylene or sulfur dioxide investigates improving the safety and quality of fresh produce. This involves developing formulations that allow for the controlled release of these compounds to inhibit microbial growth or regulate ripening, showcasing the intersection of chemistry and food technology for sustainable practices (Chen et al., 2020).

Toxicology and Safety Assessments

Toxicological studies also play a crucial role in understanding the effects of chemical spills or exposures to industrial chemicals. For instance, the assessment of crude 4-methylcyclohexanemethanol (MCHM) following a spill revealed insights into its toxicity levels, contributing to environmental safety and public health guidelines (Paustenbach et al., 2015).

Hydrogen Storage and Energy

Exploring chemicals for hydrogen storage represents another critical research avenue. Studies on organic liquid phase hydrogen carriers, including cycloalkanes, highlight the search for efficient and selective dehydrogenation processes. This research is driven by the need for sustainable and efficient energy storage solutions, emphasizing the role of chemistry in addressing energy challenges (Bourane et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

The methyl carbon in similar compounds is known to be electrophilic due to its bond with a positively-charged sulfur, which is a powerful electron withdrawing group . This electrophilic nature could facilitate the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involving cytochrome p450 .

Pharmacokinetics

Similar compounds have been shown to undergo oxidation by cytochrome p450 following administration . This suggests that EN300-735809 may have similar pharmacokinetic properties.

Result of Action

Similar compounds have been shown to produce downstream products that can damage dna by alkylation of susceptible nucleobases .

Eigenschaften

IUPAC Name |

methyl (1S,2S)-2-sulfamoylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEXNHKAIBWUEY-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2494089.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)